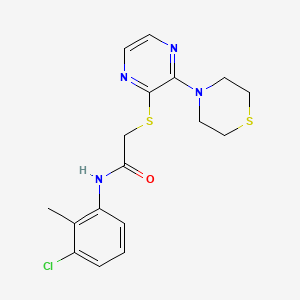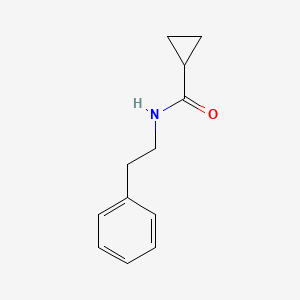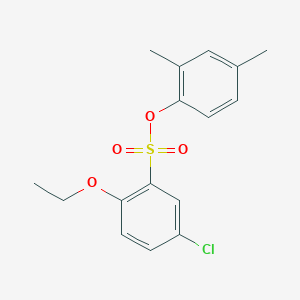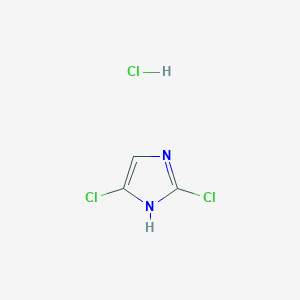
N-(3-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is not fully understood. However, studies suggest that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of new blood vessels (angiogenesis), and reduce the expression of certain genes that are involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for cancer research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to explore its potential applications in other fields, such as infectious diseases and neurodegenerative disorders. Additionally, research can be done to optimize its use in lab experiments and develop more effective formulations for clinical use.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a promising compound with potential applications in various fields. Its anti-cancer properties make it a valuable tool for cancer research. Further research is needed to fully understand its mechanism of action and optimize its use in lab experiments and clinical applications.
Méthodes De Synthèse
The synthesis method of N-(3-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with 3-thiomorpholinopyrazin-2-amine in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective against drug-resistant cancer cells.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4OS2/c1-12-13(18)3-2-4-14(12)21-15(23)11-25-17-16(19-5-6-20-17)22-7-9-24-10-8-22/h2-6H,7-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKHLYQJCIPKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=CN=C2N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromo-2,6-dimethylphenoxy)acetamide](/img/structure/B2816354.png)


![N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2816359.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2816364.png)

![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2816366.png)
![2-[3-(4-Chlorophenyl)pyrazolyl]ethylamine](/img/structure/B2816367.png)
![N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816369.png)